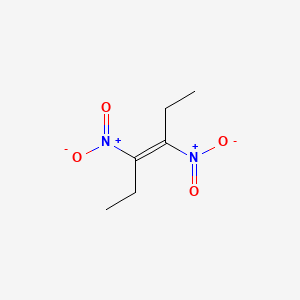

3,4-Dinitro-3-hexene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,4-Dinitro-3-hexene is an organic compound with the molecular formula C6H10N2O4 It is characterized by the presence of two nitro groups (-NO2) attached to the third and fourth carbon atoms of a hexene chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dinitro-3-hexene involves the reaction of 1-chloro-1-nitropropane with potassium hydroxide in an aqueous solution. The reaction is carried out in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel. The solution is maintained at a temperature between 0°C and 10°C using an ice-salt bath. Concentrated hydrochloric acid is added dropwise until the solution reaches a pH of 9, resulting in the formation of a deep-green oily layer. This layer is then washed with a warm potassium hydroxide solution and recrystallized from ethanol to obtain pure this compound as light-yellow needles .

Industrial Production Methods

While the detailed industrial production methods for this compound are not extensively documented, the laboratory synthesis methods can be scaled up with appropriate safety measures to meet industrial demands. The key considerations include maintaining reaction temperatures, handling hazardous materials with caution, and ensuring proper waste disposal.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Dinitro-3-hexene undergoes various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized under specific conditions.

Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing nitro groups.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products Formed

Oxidation: Formation of nitro derivatives or carboxylic acids.

Reduction: Formation of 3,4-diamino-3-hexene.

Substitution: Formation of substituted hexenes with various functional groups.

Wissenschaftliche Forschungsanwendungen

3,4-Dinitro-3-hexene has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3,4-Dinitro-3-hexene involves its interaction with molecular targets through its nitro groups. These groups can participate in redox reactions, leading to the formation of reactive intermediates. The compound can also undergo nucleophilic substitution, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,3-Dinitro-2-butene: Similar structure with nitro groups on a butene chain.

1,3-Dinitrobenzene: Aromatic compound with nitro groups on a benzene ring.

3,4-Dinitro-1-butene: Similar structure with nitro groups on a butene chain.

Uniqueness

3,4-Dinitro-3-hexene is unique due to its specific positioning of nitro groups on a hexene chain, which imparts distinct reactivity and properties compared to other nitroalkenes and nitroaromatic compounds. This uniqueness makes it valuable for specialized applications in synthetic chemistry and research.

Eigenschaften

Molekularformel |

C6H10N2O4 |

|---|---|

Molekulargewicht |

174.15 g/mol |

IUPAC-Name |

(E)-3,4-dinitrohex-3-ene |

InChI |

InChI=1S/C6H10N2O4/c1-3-5(7(9)10)6(4-2)8(11)12/h3-4H2,1-2H3/b6-5+ |

InChI-Schlüssel |

KQIWPQXBIFDSMD-AATRIKPKSA-N |

Isomerische SMILES |

CC/C(=C(/CC)\[N+](=O)[O-])/[N+](=O)[O-] |

Kanonische SMILES |

CCC(=C(CC)[N+](=O)[O-])[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[1,1,1,3,3,3-hexadeuterio-2-(phenylmethoxycarbonylamino)propan-2-yl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxylate](/img/structure/B13765280.png)

![Ethanesulfonic acid, 2-[3-[2-methoxy-5-[(phenylamino)carbonyl]phenyl]-1-methyl-2-triazenyl]-, monosodium salt](/img/structure/B13765307.png)

![Acetamide,2-[(aminoiminomethyl)methylamino]-](/img/structure/B13765313.png)